Kif18A-IN-6: A Technical Guide to its Discovery and Development
Kif18A-IN-6: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A-IN-6, also known as Compound 134 or VLS-1488, is a potent and orally active small molecule inhibitor of the mitotic kinesin Kif18A.[1][2] Kif18A is a plus-end directed motor protein that plays a crucial role in regulating chromosome alignment and spindle microtubule dynamics during mitosis.[3][4] In many chromosomally unstable (CIN) cancer cells, there is a heightened dependency on Kif18A for proper cell division, making it an attractive therapeutic target.[3][5] Inhibition of Kif18A's microtubule-dependent ATPase activity leads to mitotic arrest and subsequent cell death, particularly in cancer cells with high levels of aneuploidy.[4][6] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of Kif18A-IN-6.
Quantitative Data
The following tables summarize the key quantitative data for Kif18A-IN-6, demonstrating its potency and efficacy in various assays.
Table 1: Biochemical and Cellular Activity of Kif18A-IN-6
| Parameter | Value | Description |
| IC50 | 0.016 µM | Inhibition of Kif18A microtubule-dependent ATPase activity.[1][2] |
| IC50 (JIMT-1) | 0.0040 µM | Inhibition of cell viability in JIMT-1 breast cancer cells after 7 days of treatment.[1] |
| IC50 (HCC-15) | 0.0051 µM | Inhibition of cell viability in HCC-15 breast cancer cells after 7 days of treatment.[1] |
| IC50 (NIH-OVCAR3) | 0.0051 µM | Inhibition of cell viability in NIH-OVCAR3 ovarian cancer cells after 7 days of treatment.[1] |
Table 2: In Vivo Efficacy of Kif18A-IN-6 in Mouse Xenograft Models
| Tumor Model | Dosage | Dosing Schedule | Tumor Growth Inhibition |
| HCC15 | 10 mg/kg | p.o., once or twice daily for 1 month | 61 ± 10% |
| 30 mg/kg | p.o., once or twice daily for 1 month | 89 ± 7% | |
| 60 mg/kg | p.o., once or twice daily for 1 month | 94 ± 5% | |
| OVCAR3 | >30 mg/kg | p.o., once or twice daily for 1 month | >100% (complete inhibition) |
Data adapted from MedchemExpress.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
KIF18A Microtubule-Dependent ATPase Assay
This assay quantifies the enzymatic activity of Kif18A by measuring the amount of ADP produced from ATP hydrolysis in the presence of microtubules. The ADP-Glo™ Kinase Assay is a commonly used method.
Materials:
-
Recombinant human Kif18A protein
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Paclitaxel-stabilized microtubules
-
ATP
-
Kif18A-IN-6 (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.1 mg/mL BSA)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of Kif18A-IN-6 in DMSO and then dilute in assay buffer.
-
In a white assay plate, add the diluted Kif18A-IN-6 or DMSO (vehicle control).
-
Add a solution of microtubules and ATP to each well.
-
Initiate the reaction by adding the Kif18A enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Kif18A-IN-6 relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., JIMT-1, HCC-15, NIH-OVCAR3)
-
Complete cell culture medium
-
Kif18A-IN-6
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of Kif18A-IN-6 in the complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of Kif18A-IN-6 or vehicle control (DMSO).
-
Incubate the plates for the desired period (e.g., 7 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells for each treatment compared to the vehicle control and determine the IC50 value.
Mouse Xenograft Study
This in vivo study evaluates the anti-tumor efficacy of Kif18A-IN-6 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell lines (e.g., HCC15, OVCAR3)
-
Matrigel (optional, to aid tumor formation)
-
Kif18A-IN-6 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in sterile PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Kif18A-IN-6 orally (p.o.) at the desired doses and schedule (e.g., once or twice daily for 28 days). The control group receives the vehicle.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
KIF18A Signaling and Mechanism of Action
KIF18A is a motor protein that utilizes the energy from ATP hydrolysis to move along microtubules. Its primary role in mitosis is to regulate the dynamics of kinetochore microtubules, ensuring proper chromosome congression at the metaphase plate. Inhibition of KIF18A's ATPase activity disrupts this function, leading to mitotic defects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
